(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a chromene core, which is known for its biological activity, and is functionalized with benzenesulfonamidoimino and fluorophenyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the benzenesulfonamidoimino and fluorophenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The benzenesulfonamidoimino group can be reduced to the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives of the chromene core.
Reduction: Amino derivatives of the benzenesulfonamidoimino group.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamidoimino group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(benzenesulfonamidoimino)-N-(4-fluorophenyl)-2H-chromene-3-carboxamide: Similar structure with a different fluorophenyl substitution pattern.
(2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the chromene core with the benzenesulfonamidoimino and fluorophenyl groups provides a distinct set of properties that can be leveraged for various applications.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-fluorophenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c23-16-8-6-9-17(14-16)24-21(27)19-13-15-7-4-5-12-20(15)30-22(19)25-26-31(28,29)18-10-2-1-3-11-18/h1-14,26H,(H,24,27)/b25-22- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAZNQUPQVDQJA-LVWGJNHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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